molecular formula C20H23NO3S B10901409 propyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10901409
M. Wt: 357.5 g/mol
InChI Key: QNNZEOLGTVVKTL-UHFFFAOYSA-N
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Description

PROPYL 2-(BENZOYLAMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of thiophene derivatives, including PROPYL 2-(BENZOYLAMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE, typically involves several key synthetic routes. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of halogenated or nitro-thiophene derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PROPYL 2-(BENZOYLAMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in the field of material science .

Mechanism of Action

The mechanism of action of PROPYL 2-(BENZOYLAMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by inhibiting enzymes or receptors involved in disease processes. For example, they may inhibit kinases or other enzymes critical for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

propyl 2-benzamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H23NO3S/c1-2-13-24-20(23)17-15-11-7-4-8-12-16(15)25-19(17)21-18(22)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,21,22)

InChI Key

QNNZEOLGTVVKTL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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